2-(8-Bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile 2-(8-Bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15945383
InChI: InChI=1S/C9H6BrN3/c10-8-2-1-5-13-7(3-4-11)6-12-9(8)13/h1-2,5-6H,3H2
SMILES:
Molecular Formula: C9H6BrN3
Molecular Weight: 236.07 g/mol

2-(8-Bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile

CAS No.:

Cat. No.: VC15945383

Molecular Formula: C9H6BrN3

Molecular Weight: 236.07 g/mol

* For research use only. Not for human or veterinary use.

2-(8-Bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile -

Specification

Molecular Formula C9H6BrN3
Molecular Weight 236.07 g/mol
IUPAC Name 2-(8-bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile
Standard InChI InChI=1S/C9H6BrN3/c10-8-2-1-5-13-7(3-4-11)6-12-9(8)13/h1-2,5-6H,3H2
Standard InChI Key CKZHWBYUEJGTLF-UHFFFAOYSA-N
Canonical SMILES C1=CN2C(=CN=C2C(=C1)Br)CC#N

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₉H₆BrN₃, with a molecular weight of 236.07 g/mol. Its IUPAC name, 2-(8-bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile, reflects the positions of functional groups on the heterocyclic scaffold. The bromine atom at the 8-position enhances electrophilic reactivity, while the acetonitrile group at the 3-position contributes to hydrogen-bonding interactions in biological systems.

Table 1: Key Molecular Properties

PropertyValue
CAS NumberNot publicly disclosed
Molecular FormulaC₉H₆BrN₃
Molecular Weight236.07 g/mol
IUPAC Name2-(8-bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile
SMILESC1=CN2C(=CN=C2C(=C1)Br)CC#N
InChI KeyCKZHWBYUEJGTLF-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 2-(8-Bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile typically involves a one-pot cyclization-bromination strategy. Key steps include:

  • Cyclization: Reacting α-bromoketones with 2-aminopyridines in the presence of tert-butyl hydroperoxide (TBHP). TBHP acts as both an oxidizing agent and bromine source, eliminating the need for metal catalysts.

  • Acetonitrile Incorporation: Introducing the acetonitrile group via nucleophilic substitution or cyanoethylation under basic conditions.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Cyclizationα-Bromoketone, 2-aminopyridine, TBHP, DMF, 80°C65–75
BrominationTBHP, HBr (gas), 60°C80–85

Reaction Mechanisms

The TBHP-mediated cyclization proceeds via a radical pathway, where TBHP generates bromine radicals that facilitate both ring closure and halogenation. This method avoids traditional brominating agents like N-bromosuccinimide (NBS), reducing byproduct formation.

Biological Activity and Mechanisms

Antiproliferative Effects

In patent US7504413B2, derivatives of 2-(8-bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile demonstrated potent cytotoxicity against cervical (HeLa) and breast (MCF-7) cancer cell lines . The bromine substituent enhances binding to the ATP pocket of mitotic kinesins, disrupting microtubule dynamics and inducing mitotic arrest .

Table 3: In Vitro Cytotoxicity Data (Representative Derivatives)

CompoundIC₅₀ (HeLa)IC₅₀ (MCF-7)Target Enzyme
Bromoimidazopyridine-12.4 µM3.1 µMKinesin CENP-E
Bromoimidazopyridine-21.8 µM2.5 µMRab11A Prenylation

Enzyme Inhibition

The compound’s derivatives inhibit Rab11A prenylation, a post-translational modification critical for vesicle trafficking. By blocking geranylgeranyl transferase, these derivatives impair cancer cell migration and metastasis .

Applications in Drug Discovery

Anticancer Agent Development

The compound serves as a scaffold for designing kinesin inhibitors, particularly targeting CENP-E (Centromere Protein E). CENP-E inhibitors disrupt chromosome alignment during mitosis, selectively killing rapidly dividing cells .

Kinase Profiling

Structural analogs exhibit selectivity against kinases such as Aurora A and PLK1, making them candidates for combination therapies with existing chemotherapeutics .

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